Chemical structure and physical properties of OCTYL 4-O-(B-D-GALACTOPYRANOSYL)-B-D-GLUCOPYRANOSIDE
Chemical structure and physical properties of OCTYL 4-O-(B-D-GALACTOPYRANOSYL)-B-D-GLUCOPYRANOSIDE
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Structural and Physicochemical Profiling of Octyl 4-O-(β-D-Galactopyranosyl)-β-D-Glucopyranoside A Technical Guide for Membrane Protein Solubilization and Glycobiology Applications
Executive Summary
Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, commonly referred to as Octyl β-D-Lactoside (OL) , is a specialized non-ionic alkyl glycoside detergent and biochemical probe. While structurally similar to the ubiquitous octyl β-D-glucoside (OG), the presence of a bulky disaccharide (lactosyl) headgroup fundamentally alters its physicochemical behavior. This guide provides an in-depth analysis of its molecular architecture, micellar dynamics, and field-proven methodologies for its application in membrane protein solubilization and advanced structural biology (e.g., STD NMR).
Molecular Architecture and Physicochemical Properties
The molecular identity of Octyl β-D-Lactoside is defined by an 8-carbon aliphatic tail attached via a β-glycosidic linkage to a hydrophilic lactose moiety [2.3].
Scientific Integrity Note: Several commercial catalogs erroneously list the molecular formula of this compound as C20H37O10 with a molecular weight of 437.51 g/mol [1]. However, the stoichiometric condensation of lactose ( C12H22O11 ) and 1-octanol ( C8H18O ) with the elimination of water ( H2O ) yields the correct formula of C20H38O11 , corresponding to a theoretical monoisotopic mass of 454.51 g/mol [2]. Recognizing this discrepancy is critical for researchers performing precise mass spectrometry (ESI-MS) validations.
Data Presentation: Physicochemical Profiling
The following tables summarize the core physical properties and comparative micellar dynamics of Octyl β-D-Lactoside.
Table 1: Core Physicochemical Properties | Property | Value / Description | | :--- | :--- | | IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | | Molecular Formula | C20H38O11 | | Molecular Weight | 454.51 g/mol | | CAS Registry Number | 74513-17-0 | | Melting Point | 185 - 187 °C[3] | | Density | ~1.37 g/cm³[3] | | Physical State | Solid (Room Temperature)[3] |
Table 2: Comparative Detergent Packing Dynamics
| Detergent | Headgroup | Alkyl Chain | Micelle Curvature | Primary Application |
|---|---|---|---|---|
| Octyl β-D-Glucoside (OG) | Monosaccharide | C8 | High | Solubilization of compact membrane proteins |
| Octyl β-D-Lactoside (OL) | Disaccharide | C8 | Low | Solubilization of proteins with bulky extramembrane domains |
| Native GM3 | Trisaccharide | Ceramide | Planar (Bilayer) | In vivo signaling; unsuitable for solution NMR |
Membrane Protein Solubilization: Mechanistic Insights
The Causality of Micellar Curvature: Why choose Octyl β-D-Lactoside over standard Octyl Glucoside? The choice dictates the survival of your protein. The bulky lactosyl headgroup increases the hydrophilic-lipophilic balance (HLB) and alters the critical packing parameter of the detergent. This results in micelles with lower curvature, providing a flatter, more membrane-like hydrophobic core environment. For membrane proteins with large, complex extramembrane domains, this lower curvature prevents steric clashes between the protein and the micelle surface, drastically reducing the risk of denaturation during extraction.
Caption: Workflow for membrane protein solubilization using Octyl β-D-Lactoside.
Protocol 1: Self-Validating Membrane Protein Solubilization
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Membrane Preparation: Resuspend the isolated cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) and lyse via microfluidization. Isolate the membrane fraction via ultracentrifugation (100,000 × g for 1 hour).
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Detergent Solubilization: Resuspend the membrane pellet and add Octyl β-D-Lactoside to a final concentration of 1.5% (w/v). Causality: Operating well above the estimated Critical Micelle Concentration (CMC) ensures the thermodynamic drive favors the formation of Protein-Detergent Complexes (PDCs) rather than unstable protein-lipid-detergent aggregates.
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Clarification & Primary Validation: Incubate at 4°C for 2 hours, then centrifuge at 100,000 × g for 45 minutes.
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Self-Validation Step: Analyze both the pellet and the supernatant via SDS-PAGE. The robust presence of the target protein in the supernatant fraction confirms successful micellar extraction.
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Affinity Purification: Pass the clarified supernatant over a Ni-NTA column, washing with buffer containing 0.2% (w/v) OL to maintain solubility, and elute using 300 mM imidazole.
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Structural Validation:
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Self-Validation Step: Subject the purified PDC to Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms a homogenous, monodisperse sample, verifying that the protein is structurally intact and suitable for Cryo-EM or crystallization.
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Glycobiology Probing and STD NMR Applications
Octyl β-D-Lactoside is highly valued as an acceptor substrate for galactosyltransferases and sialyltransferases, enabling the synthesis of ganglioside analogs (e.g., Octyl-GM3)[4].
The Causality of Avoiding Spin Diffusion: In Saturation Transfer Difference (STD) NMR studies—such as mapping the substrate interactions of the human membrane-associated neuraminidase (NEU3)—native gangliosides like GM3 cannot be used. GM3 possesses a ceramide lipid tail that forces it to self-assemble into massive, slowly tumbling micelles[5]. In NMR, slow tumbling leads to efficient spin diffusion, which broadens signals and creates false-positive saturation transfers, completely obscuring the true binding epitope.
By utilizing Octyl β-D-Lactoside and its enzymatically derived Octyl-GM3 analog, researchers replace the ceramide with a short n-octyl chain. This creates a soluble, weak-binding analog that remains monomeric at NMR concentrations, allowing for precise, artifact-free mapping of the carbohydrate-protein interaction[5].
Caption: Enzymatic synthesis of GM3 analogs from Octyl β-D-Lactoside for STD NMR.
Protocol 2: Self-Validating Enzymatic Sialylation for NMR Probes
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Reaction Setup: Incubate 2 mM Octyl β-D-Lactoside with 2.5 mM CMP-Neu5Ac (donor) and purified sialyltransferase (e.g., SAT-1) in 50 mM sodium cacodylate buffer (pH 6.5) containing 10 mM MnCl2 at 37°C.
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Kinetic Monitoring:
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Self-Validation Step: Monitor the reaction progress via Reverse-Phase HPLC (C18 column). The stoichiometric shift in retention time from the hydrophobic octyl-lactoside peak to a slightly more hydrophilic, earlier-eluting octyl-GM3 peak validates enzyme kinetics.
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Purification: Terminate the reaction by boiling for 3 minutes. Centrifuge to remove denatured enzyme, and purify the supernatant using a C18 Sep-Pak cartridge, eluting with a methanol/water gradient.
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NMR Setup & Validation:
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Self-Validation Step: Prior to the STD experiment, acquire a standard 1D 1H -NMR spectrum. Sharp, well-resolved aliphatic signals from the octyl chain validate that the probe is monomeric. Broadened signals would indicate unwanted micellization, requiring sample dilution.
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References
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National Center for Biotechnology Information. "Octyl beta-D-Lactoside | C20H38O11 | CID 9868568". PubChem Database.[Link]
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Albohy, A., et al. "Mapping substrate interactions of the human membrane-associated neuraminidase, NEU3, using STD NMR". Glycobiology, Oxford Academic.[Link]
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Pohlentz, G., et al. "Human melanoma and Chinese hamster ovary cells galactosylate n-alkyl-beta-glucosides using UDP-Gal:GlcNAc beta1,4 galactosyltransferase". Glycobiology, Oxford Academic.[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Octyl beta-D-Lactoside | C20H38O11 | CID 9868568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 辛基 4-O-β-D-吡喃半乳糖基-β-D-吡喃葡萄苷 | Octyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside | CAS 74513-17-0 | 生化试剂 | 美国InvivoChem [invivochem.cn]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
